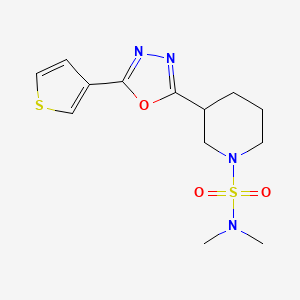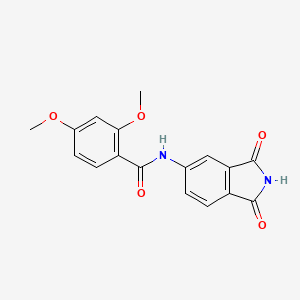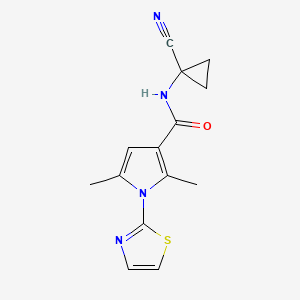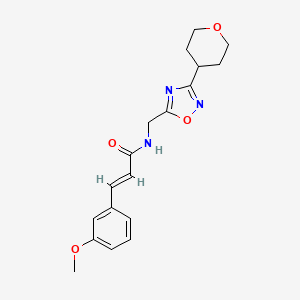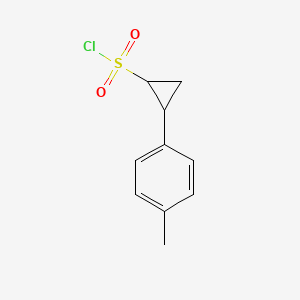
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is a sulfonating agent used in the synthesis of various pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2-(4-Methylphenyl)cyclopropane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Methylphenyl)cyclopropane-1-sulfonic acid+SOCl2→2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Methylphenyl)cyclopropane-1-sulfonic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under acidic or basic conditions to form sulfonate esters.
Thiols: Reacts under basic conditions to form sulfonothioates.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceutical Synthesis: It is used as a sulfonating agent in the synthesis of pharmaceutical compounds, including hepatitis C virus NS3 protease inhibitors.
Chemical Biology: It is employed in the modification of biomolecules to study their functions and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves the sulfonation of nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. This reaction modifies the chemical properties of the target molecules, enabling their use in various applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the 4-methylphenyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceutical compounds and specialty chemicals.
Properties
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXXNLHVFTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
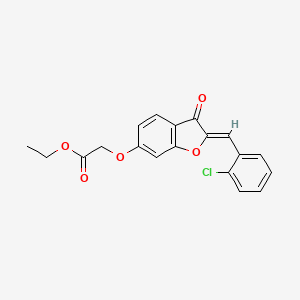

![1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2573938.png)
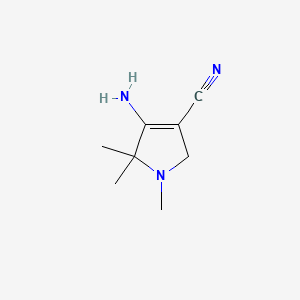
![N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2573940.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2573944.png)
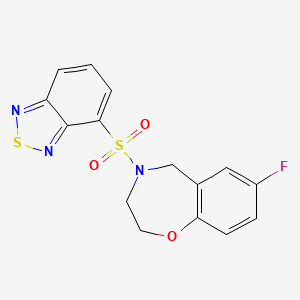
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)
